2-(Methoxy(methyl)amino)-1-(p-tolyl)propan-1-one,monohydrochloride 2-(Methoxy(methyl)amino)-1-(p-tolyl)propan-1-one,monohydrochloride
Brand Name: Vulcanchem
CAS No.: 2703493-29-0
VCID: VC14475946
InChI: InChI=1S/C12H17NO2.ClH/c1-9-5-7-11(8-6-9)12(14)10(2)13(3)15-4;/h5-8,10H,1-4H3;1H
SMILES:
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

2-(Methoxy(methyl)amino)-1-(p-tolyl)propan-1-one,monohydrochloride

CAS No.: 2703493-29-0

Cat. No.: VC14475946

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

2-(Methoxy(methyl)amino)-1-(p-tolyl)propan-1-one,monohydrochloride - 2703493-29-0

Specification

CAS No. 2703493-29-0
Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name 2-[methoxy(methyl)amino]-1-(4-methylphenyl)propan-1-one;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-9-5-7-11(8-6-9)12(14)10(2)13(3)15-4;/h5-8,10H,1-4H3;1H
Standard InChI Key MLSCTVYJXHNWOM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)C(C)N(C)OC.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Properties

2-(Methoxy(methyl)amino)-1-(p-tolyl)propan-1-one monohydrochloride (C₁₂H₁₇NO₂·HCl) has a molecular weight of 237.73 g/mol . Its structure features a chiral center at the β-carbon, leading to enantiomeric forms that may exhibit distinct pharmacological profiles. Key physicochemical properties include:

PropertyValueSource
Melting Point239–241°C (decomposes)
Molecular FormulaC₁₂H₁₇NO₂·HCl
SMILES NotationCC1=CC=C(C(C(N(OC)C)=O)C)C=C1.Cl
InChI KeyCZHKRQUFWDRDIU-UHFFFAOYSA-N

The compound’s hydrochloride salt form enhances stability and solubility, making it suitable for analytical and forensic applications .

Positional Isomerism and Nomenclature

This compound is a positional isomer of mexedrone (3-methoxy-2-(methylamino)-1-(p-tolyl)propan-1-one), differing in the placement of the methoxy group. In N-methoxymephedrone, the methoxy group is attached to the nitrogen atom of the methylamino side chain, whereas mexedrone features a methoxy group at the β-carbon . This structural distinction significantly impacts pharmacological activity and metabolic pathways .

Synthesis and Analytical Differentiation

Synthetic Routes

The synthesis of N-methoxymephedrone typically involves:

  • Condensation: Reacting 4-methylpropiophenone with methoxy-methylamine hydrochloride under acidic conditions.

  • Purification: Recrystallization from ethanol or acetone to isolate the hydrochloride salt .

A by-product, α-chloromethylmephedrone, may form during synthesis due to halogenation side reactions .

Analytical Characterization

Differentiating N-methoxymephedrone from mexedrone requires advanced spectroscopic techniques:

  • X-ray Crystallography: Resolves positional isomerism by confirming methoxy group placement .

  • Mass Spectrometry (MS): Fragmentation patterns differ; N-methoxymephedrone exhibits a base peak at m/z 72 (C₃H₆NO⁺), while mexedrone shows m/z 58 (C₂H₄NO⁺) .

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra reveal distinct coupling patterns for methoxy protons (δ 3.2–3.4 ppm for N-methoxy vs. δ 3.8–4.0 ppm for β-methoxy) .

Pharmacological Activity

Monoamine Transporter Interactions

In vitro assays using rat brain synaptosomes demonstrate that N-methoxymephedrone acts as a:

  • Substrate-Type Releasing Agent: Induces dopamine (DAT), norepinephrine (NET), and serotonin (SERT) efflux with EC₅₀ values of 1.2 μM, 1.5 μM, and 0.8 μM, respectively .

  • Weak Uptake Blocker: Inhibits monoamine reuptake with IC₅₀ values >10 μM for all transporters .

Compared to mephedrone, N-methoxymephedrone exhibits lower potency but broader transporter efficacy, suggesting a higher risk of serotonergic toxicity .

Metabolic Profile

Phase I Metabolism

Incubation with human liver microsomes (HLMs) reveals three primary metabolic pathways :

  • Hydroxylation: Formation of 4-hydroxy-N-methoxymephedrone (major metabolite).

  • N-Dealkylation: Demethylation to yield N-methoxycathinone.

  • O-Demethylation: Produces N-hydroxymephedrone.

CYP450 isoforms CYP2C19 and CYP2D6 are predominantly involved, accounting for 65% and 25% of total metabolism, respectively .

Detection Markers

In forensic settings, the parent compound and hydroxylated metabolites are optimal biomarkers due to their persistence in urine (detectable for 48–72 hours post-ingestion) .

Regulatory and Forensic Considerations

Forensic Challenges

  • Isomer Discrimination: Routine immunoassays fail to distinguish N-methoxymephedrone from mexedrone, necessitating GC-MS or LC-HRMS confirmation .

  • Evolving Analogues: Structural modifications, such as halogenation or alkyl chain elongation, complicate legislative responses .

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